molecular formula C17H16O4 B14921102 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

Cat. No.: B14921102
M. Wt: 284.31 g/mol
InChI Key: SDTJIAMUGBHIPZ-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl (2-methylphenoxy)acetate is an organic compound with the molecular formula C17H16O4 It is a derivative of phenoxyacetic acid and is characterized by the presence of both phenyl and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate typically involves the esterification of 2-oxo-2-phenylethyl acetate with 2-methylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with esterification and etherification. For example, intermediates like 2-methoxybenzoic acid can be reacted with ethylene glycol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to form ester linkages. Subsequent etherification with phenoxyethanol derivatives is critical. Optimization includes using continuous flow reactors for scalability, catalytic acid to enhance reaction rates, and purification via recrystallization or distillation to achieve >95% purity. Monitoring reaction progress with TLC or HPLC ensures intermediate quality .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of ester and ether groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For resolving structural ambiguities, single-crystal X-ray diffraction (as demonstrated for related compounds in ) offers precise bond-length and angle data. Combining these techniques ensures accurate structural elucidation .

Q. How do the ester and ether functional groups influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The ester group is susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions), while the ether linkages are relatively inert but can undergo cleavage with strong acids (e.g., HI). Oxidation with KMnO₄ or CrO₃ targets the α-keto group, forming carboxylic acid derivatives. Reactivity studies should employ controlled conditions: for example, LiAlH₄ reduces esters to alcohols without affecting ethers. Kinetic monitoring via GC-MS helps track reaction pathways .

Advanced Research Questions

Q. How can computational chemistry predict the stability or reactivity of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states. Thermochemical data, such as bond dissociation energies, predict thermal stability (e.g., decomposition thresholds). Solvation models (e.g., COSMO) simulate reactivity in polar solvents. Computational tools like Gaussian or ORCA, combined with experimental validation (e.g., DSC for thermal stability), refine predictive accuracy .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

  • Methodological Answer : Contradictions often arise from side reactions (e.g., ester hydrolysis or ether cleavage). Systematic analysis includes:

  • Isolation and Characterization : Use preparative HPLC to isolate byproducts; employ HR-MS and 2D NMR for structural identification.
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in esters) tracks reaction pathways.
  • Kinetic Studies : Vary temperature/pH to identify rate-determining steps.
    For example, ’s X-ray data can validate proposed intermediates, while ’s synthetic routes inform side-reaction mitigation .

Q. What challenges arise in studying the compound’s interactions with biological macromolecules, and how can they be addressed methodologically?

  • Methodological Answer : Challenges include low solubility in aqueous buffers and non-specific binding. Strategies:

  • Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1%) or micellar formulations.
  • Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with proteins.
  • Molecular Dynamics (MD) Simulations : Predict binding modes to enzymes (e.g., hydrolases).
    ’s lipopeptide design principles may guide derivatization for improved biocompatibility .

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

phenacyl 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C17H16O4/c1-13-7-5-6-10-16(13)20-12-17(19)21-11-15(18)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3

InChI Key

SDTJIAMUGBHIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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